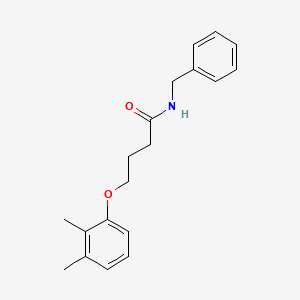![molecular formula C18H20N4O4 B4768286 N-[4-(4-morpholinylmethyl)phenyl]-N'-(2-nitrophenyl)urea](/img/structure/B4768286.png)
N-[4-(4-morpholinylmethyl)phenyl]-N'-(2-nitrophenyl)urea
描述
N-[4-(4-morpholinylmethyl)phenyl]-N'-(2-nitrophenyl)urea, also known as MNMU, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MNMU is a urea derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments.
作用机制
The mechanism of action of N-[4-(4-morpholinylmethyl)phenyl]-N'-(2-nitrophenyl)urea is not fully understood, but several studies have suggested that the compound may act by inhibiting enzymes or interfering with cellular processes. N-[4-(4-morpholinylmethyl)phenyl]-N'-(2-nitrophenyl)urea has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes involved in the breakdown of acetylcholine. N-[4-(4-morpholinylmethyl)phenyl]-N'-(2-nitrophenyl)urea has also been reported to induce apoptosis in cancer cells, suggesting that it may act by interfering with cellular processes.
Biochemical and Physiological Effects:
N-[4-(4-morpholinylmethyl)phenyl]-N'-(2-nitrophenyl)urea has been shown to have several biochemical and physiological effects, including cytotoxicity, antimicrobial activity, and enzyme inhibition. N-[4-(4-morpholinylmethyl)phenyl]-N'-(2-nitrophenyl)urea has been reported to induce apoptosis in cancer cells, which is a programmed cell death process that is essential for normal development and tissue homeostasis. N-[4-(4-morpholinylmethyl)phenyl]-N'-(2-nitrophenyl)urea has also been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes involved in the breakdown of acetylcholine. N-[4-(4-morpholinylmethyl)phenyl]-N'-(2-nitrophenyl)urea has also been reported to have antimicrobial activity against several bacterial strains, suggesting that it may have potential as an antibacterial agent.
实验室实验的优点和局限性
N-[4-(4-morpholinylmethyl)phenyl]-N'-(2-nitrophenyl)urea has several advantages and limitations for laboratory experiments. One advantage is that it has been shown to exhibit potent cytotoxic activity against cancer cell lines, making it a potential candidate for cancer treatment. N-[4-(4-morpholinylmethyl)phenyl]-N'-(2-nitrophenyl)urea has also been shown to have antimicrobial activity against several bacterial strains, suggesting that it may have potential as an antibacterial agent. However, one limitation is that the synthesis of N-[4-(4-morpholinylmethyl)phenyl]-N'-(2-nitrophenyl)urea can be challenging, and the purity and yield of the compound can vary depending on the method used. In addition, the mechanism of action of N-[4-(4-morpholinylmethyl)phenyl]-N'-(2-nitrophenyl)urea is not fully understood, which may make it difficult to optimize its use in laboratory experiments.
未来方向
There are several future directions for the study of N-[4-(4-morpholinylmethyl)phenyl]-N'-(2-nitrophenyl)urea. One direction is to further investigate the mechanism of action of the compound, which may provide insights into its potential applications in various fields of scientific research. Another direction is to optimize the synthesis of N-[4-(4-morpholinylmethyl)phenyl]-N'-(2-nitrophenyl)urea, which may improve the purity and yield of the compound and make it more accessible for laboratory experiments. In addition, further studies are needed to evaluate the safety and efficacy of N-[4-(4-morpholinylmethyl)phenyl]-N'-(2-nitrophenyl)urea in animal models and clinical trials, which may provide a better understanding of its potential as a therapeutic agent.
Conclusion:
N-[4-(4-morpholinylmethyl)phenyl]-N'-(2-nitrophenyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. N-[4-(4-morpholinylmethyl)phenyl]-N'-(2-nitrophenyl)urea has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments. N-[4-(4-morpholinylmethyl)phenyl]-N'-(2-nitrophenyl)urea has shown potential as a candidate for cancer treatment, antimicrobial activity, and enzyme inhibition. Further studies are needed to fully understand the potential of N-[4-(4-morpholinylmethyl)phenyl]-N'-(2-nitrophenyl)urea in various fields of scientific research.
科学研究应用
N-[4-(4-morpholinylmethyl)phenyl]-N'-(2-nitrophenyl)urea has been studied for its potential applications in various fields of scientific research, including cancer treatment, antimicrobial activity, and enzyme inhibition. N-[4-(4-morpholinylmethyl)phenyl]-N'-(2-nitrophenyl)urea has been reported to exhibit potent cytotoxic activity against cancer cell lines, including breast cancer, lung cancer, and colon cancer. N-[4-(4-morpholinylmethyl)phenyl]-N'-(2-nitrophenyl)urea has also been shown to have antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. In addition, N-[4-(4-morpholinylmethyl)phenyl]-N'-(2-nitrophenyl)urea has been studied for its potential as an enzyme inhibitor, including acetylcholinesterase and butyrylcholinesterase.
属性
IUPAC Name |
1-[4-(morpholin-4-ylmethyl)phenyl]-3-(2-nitrophenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O4/c23-18(20-16-3-1-2-4-17(16)22(24)25)19-15-7-5-14(6-8-15)13-21-9-11-26-12-10-21/h1-8H,9-13H2,(H2,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFCNVCQZCJLKQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=C(C=C2)NC(=O)NC3=CC=CC=C3[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Morpholin-4-ylmethyl)phenyl]-3-(2-nitrophenyl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{4-(3-ethoxy-4-methoxybenzyl)-1-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol](/img/structure/B4768212.png)
![(4-{[1-(2-fluorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B4768218.png)
![methyl 2-{[(2-benzoylhydrazino)carbonothioyl]amino}-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B4768226.png)
![N-[4-(3,4-dihydro-1(2H)-quinolinyl)-4-oxobutyl]-N-methyl-4-nitrobenzenesulfonamide](/img/structure/B4768233.png)

![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4768252.png)
![N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B4768259.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-2-(2-nitrophenyl)acetamide](/img/structure/B4768267.png)

![3-[(4-bromophenoxy)methyl]-6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4768281.png)

![1-[(3-chlorophenoxy)methyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazole-3-carboxamide](/img/structure/B4768293.png)
![3-cyclopropyl-5-({5-[(4-ethoxyphenoxy)methyl]-2-furyl}methylene)-2-mercapto-3,5-dihydro-4H-imidazol-4-one](/img/structure/B4768308.png)
![N-[5-isopropyl-3-(4-morpholinylcarbonyl)-2-thienyl]-3-phenoxybenzamide](/img/structure/B4768313.png)